Base-Catalyzed Speciation Control via Hydroxide Ion-Pair Formation
The target compound's key differentiation lies in its hydroxide content, which directly controls the formation of a hydroxide ion-pair and a deprotonated amido species. In basic solutions of the parent hexaammine ion, the formation constant of the hydroxide ion-pair is K₁ = 5.4 ± 0.8 M⁻¹ at 25 °C and ionic strength 0.1 M [1]. The subsequent deprotonation to the amido species [Ru(NH₃)₅(NH₂)]²⁺ proceeds with a formation constant K₂ = 1.8 ± 0.2, yielding an apparent acid dissociation constant of pK = 13.1 ± 0.3 [1]. The pure chloride salt (CAS 14282-91-8) lacks this built-in hydroxide reservoir, meaning speciation in alkaline media is kinetically controlled and dependent on exogenous base, while CAS 72379-21-6 approaches equilibrium speciation from a defined starting point.
| Evidence Dimension | Hydroxide ion-pair formation constant (K₁) and apparent pK of the hexaammine ion |
|---|---|
| Target Compound Data | K₁ = 5.4 ± 0.8 M⁻¹; pK = 13.1 ± 0.3 (for the hydroxide ion-pair/deprotonated equilibrium of hexaammineruthenium(III)) |
| Comparator Or Baseline | Hexaammineruthenium(III) chloride (CAS 14282-91-8) without pre-formed hydroxide: no intrinsic K₁; speciation depends on exogenous base addition kinetics |
| Quantified Difference | CAS 72379-21-6 provides a defined, thermodynamically characterized entry point to the hydroxide ion-pair, whereas the chloride salt requires external base and undergoes kinetically variable speciation. |
| Conditions | Aqueous solution, ionic strength 0.1 M, 25 °C, UV-Vis spectrophotometric analysis |
Why This Matters
For applications requiring precise control over the Ru(III) coordination sphere in alkaline media—such as base-catalyzed hydrolysis, water oxidation, or ligand substitution—the hydroxide form offers a reproducible, thermodynamically defined starting point that reduces batch-to-batch variability.
- [1] Waysbort, D., & Navon, G. (1979). Acid Ionization Constant and Base-Catalyzed Hydrolysis of Ruthenium(III) Hexaammine Ion. Inorganic Chemistry, 18(1), 9–13. View Source
